molecular formula C19H12BrNO5S B300478 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300478
M. Wt: 446.3 g/mol
InChI Key: JWFCWBZWBVVHND-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, also known as BRD, is a synthetic compound that has been studied for its potential use in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves its ability to inhibit the activity of certain enzymes in cells. Specifically, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. By inhibiting HDAC activity, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-diabetic properties, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its unique chemical structure, which allows it to selectively target certain enzymes in cells. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of the compound can be harmful to cells.

Future Directions

There are many potential future directions for research on 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of new anti-cancer therapies that utilize this compound or other HDAC inhibitors. Additionally, research on the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is ongoing. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 6-bromo-1,3-benzodioxole with malononitrile to form a key intermediate. This intermediate is then further reacted with ethyl acetoacetate and thiourea to yield the final product, this compound.

Scientific Research Applications

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in cells.

properties

Molecular Formula

C19H12BrNO5S

Molecular Weight

446.3 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H12BrNO5S/c20-13-8-16-15(25-10-26-16)6-12(13)7-17-18(23)21(19(24)27-17)9-14(22)11-4-2-1-3-5-11/h1-8H,9-10H2/b17-7-

InChI Key

JWFCWBZWBVVHND-IDUWFGFVSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Br

SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Br

Origin of Product

United States

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